

Fmoc-D-N-Me-Val-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-N-Me-Val-OH	
Cat. No.:	B557637	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-N-Me-Val-OH, the N-methylated form of D-valine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a crucial building block in modern peptide synthesis. Its incorporation into peptide sequences can significantly enhance metabolic stability, improve membrane permeability, and increase oral bioavailability. However, the steric hindrance introduced by the N-methyl group presents unique challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling. This technical guide provides a comprehensive overview of the properties of **Fmoc-D-N-Me-Val-OH**, detailed experimental protocols for its use, and workflows for peptide synthesis.

Core Properties of Fmoc-D-N-Me-Val-OH

A summary of the key chemical and physical properties of **Fmoc-D-N-Me-Val-OH** is presented below. Data for the corresponding L-isomer, Fmoc-N-Me-Val-OH, is also included for comparison.



Property	Fmoc-D-N-Me-Val-OH	Fmoc-L-N-Me-Val-OH
Synonyms	Fmoc-N-methyl-D-valine	Fmoc-N-methyl-L-valine, Fmoc-N-Me-Val-OH
CAS Number	103478-58-6[1][2]	84000-11-3[3][4][5][6][7][8][9] [10][11][12]
Molecular Formula	C21H23NO4[1]	C21H23NO4[3][4][5][6][7][8]
Molecular Weight	353.42 g/mol [1][8]	353.41 g/mol [3][4][5][6]
Appearance	White to off-white solid/powder[1]	White to off-white powder[3][6] [7]
Melting Point	Not specified	187-190 °C[3][4][5][6]
Optical Rotation	Not specified	$[\alpha]20/D -68.0\pm3^{\circ}$, c = 1% in DMF[4][7]
Purity (HPLC)	≥ 98%	≥ 98.0 % (a/a)[3][4][5][7]
Solubility	DMSO: 200 mg/mL (565.90 mM)[1]	Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[1]	2-8°C or 2-30°C[3][4][5][7]

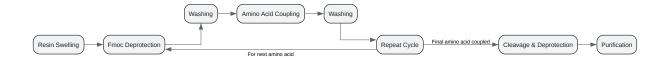
Experimental Protocols

The successful incorporation of **Fmoc-D-N-Me-Val-OH** into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) requires careful optimization of the coupling step due to the steric hindrance of the N-methyl group. Below are detailed methodologies for the key stages of the synthesis.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)



The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).



Click to download full resolution via product page

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporating Fmoc-D-N-Me-Val-OH

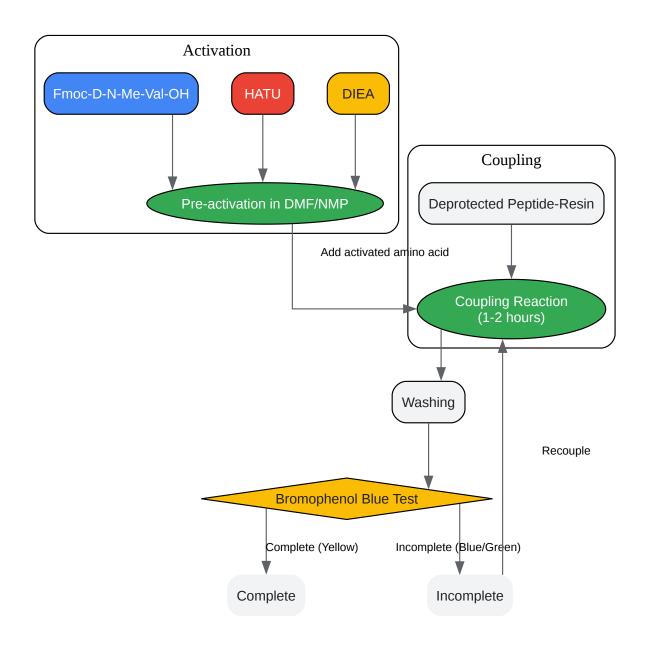
This protocol outlines the key steps and reagents for the successful incorporation of the sterically hindered **Fmoc-D-N-Me-Val-OH**.

- 1. Resin Preparation and Swelling:
- Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).
- Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to allow for better accessibility of the reactive sites.[13]
- 2. Fmoc Deprotection:
- Reagent: A 20% solution of piperidine in DMF is typically used.[4][13][14]
- Procedure:
 - Treat the resin with the 20% piperidine/DMF solution for 5 minutes.
 - Drain the solution.



- Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[13]
- Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[15]
- 3. Coupling of **Fmoc-D-N-Me-Val-OH**: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU may be less effective.[6][16] More potent activating agents are recommended.
- Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling N-methylated amino acids.[6][15][17][18][19]
- Procedure (HATU activation):
 - In a separate vessel, dissolve Fmoc-D-N-Me-Val-OH (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP).[1][6]
 - Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution to act as a base.[1]
 [6]
 - Allow the mixture to pre-activate for approximately 5 minutes at room temperature.
 - Add the pre-activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1 to 2 hours at room temperature.[1] Longer coupling times may be necessary.[4]
- Monitoring Coupling Completion: The ninhydrin test is ineffective for secondary amines. The
 bromophenol blue test is a suitable alternative to monitor the completion of the coupling
 reaction.[6][16] A blue to green color indicates an incomplete reaction, while a yellow color
 signifies completion.[6] If the coupling is incomplete, a second coupling can be performed.[6]
 [16]





Click to download full resolution via product page

Caption: Workflow for the coupling of Fmoc-D-N-Me-Val-OH.

4. Washing:

 After both deprotection and coupling steps, the resin must be thoroughly washed to remove excess reagents and byproducts.



- A typical washing sequence is: DMF (3x), DCM (3x), and Methanol (3x).[1]
- 5. Repetitive Cycles:
- The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.[13]
- 6. Cleavage and Global Deprotection:
- Cleavage Cocktail: A common and effective cleavage cocktail for most peptides, including
 those with N-methylated residues, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane
 (TIS), and water.[3][5] A typical ratio is 95:2.5:2.5 (TFA:TIS:H2O).[5][20] TIS acts as a
 scavenger to prevent side reactions.[3]
- Procedure:
 - After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[3]
 - Add the cleavage cocktail to the dry resin.
 - Allow the reaction to proceed for 2-4 hours at room temperature.[3][13]
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA.[13]
- 7. Peptide Precipitation and Purification:
- Precipitation: The cleaved peptide is typically precipitated from the TFA solution by adding cold diethyl ether.[20]
- Purification: The crude peptide is then purified, most commonly by reverse-phase highperformance liquid chromatography (RP-HPLC).[20][21]
 - Column: A C18 reverse-phase column is frequently used.[20][21]



- Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[20]
- Detection: The peptide is detected by UV absorbance, typically at 220 nm.[20][22]

Conclusion

Fmoc-D-N-Me-Val-OH is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic properties of peptides. While its incorporation requires special attention to coupling conditions, the use of potent activating reagents like HATU allows for its efficient integration into peptide sequences. The protocols and workflows provided in this guide offer a robust framework for the successful synthesis and purification of peptides containing this modified amino acid, enabling further research and development in the field of peptidebased therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]







- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Amino Acids for SPPS AltaBioscience [altabioscience.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nbinno.com [nbinno.com]
- 19. peptidebridge.com [peptidebridge.com]
- 20. benchchem.com [benchchem.com]
- 21. hplc.eu [hplc.eu]
- 22. HPLC Analysis and Purification of Peptides PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-D-N-Me-Val-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557637#what-are-the-properties-of-fmoc-d-n-me-val-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com